1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione

Description

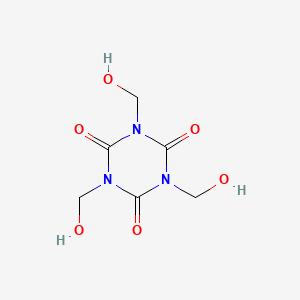

1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione (hereafter referred to as THM-TAZTO) is a triazinane-trione derivative featuring hydroxymethyl (-CH₂OH) substituents at the 1,3,5-positions. This compound is structurally characterized by a six-membered triazinane ring fused with three ketone groups (trione) and three hydroxymethyl moieties.

Properties

IUPAC Name |

1,3,5-tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O6/c10-1-7-4(13)8(2-11)6(15)9(3-12)5(7)14/h10-12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSHFFNQBOCKJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=O)N(C(=O)N(C1=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499339 | |

| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-40-6 | |

| Record name | 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

In alkaline media, the nucleophilic nitrogen atoms of isocyanuric acid undergo deprotonation, enabling electrophilic attack on formaldehyde. Each of the three equivalent NH groups sequentially reacts with formaldehyde to form hydroxymethyl (-CH$$_2$$OH) substituents. The reaction proceeds via the following generalized pathway:

$$

\text{Isocyanuric acid} + 3\ \text{HCHO} \xrightarrow{\text{OH}^-} \text{Tris(hydroxymethyl) product} + 3\ \text{H}_2\text{O}

$$

The alkaline environment (pH 8–10) facilitates both the activation of formaldehyde as a methylene glycol anion (HOCH$$_2$$O$$^-$$) and the deprotonation of isocyanuric acid.

Synthetic Protocol

A typical procedure involves:

- Dissolving isocyanuric acid (1 mol) in aqueous sodium hydroxide (1.5–2.0 M) at 50–60°C.

- Gradual addition of 37% formalin (3.3–3.5 mol) over 2–3 hours under vigorous stirring.

- Maintaining the reaction at 70–80°C for 4–6 hours to ensure complete substitution.

- Acidification to pH 3–4 with hydrochloric acid to precipitate the product.

- Filtration, washing with cold water, and recrystallization from ethanol/water mixtures.

This method yields 75–85% pure product, with residual unreacted isocyanuric acid and partially substituted intermediates (mono- and di-hydroxymethyl derivatives) removed via recrystallization.

Chloroformate-Mediated Sequential Functionalization

An alternative approach, adapted from triazine carbamate syntheses, employs chloroformate intermediates to install hydroxymethyl groups stepwise.

Process Overview

- Hexahydrotriazine Formation : Ammonia and formaldehyde react in aqueous solution at 0–25°C to form hexahydro-s-triazine:

$$

3\ \text{NH}3 + 3\ \text{HCHO} \rightarrow \text{C}3\text{H}6\text{N}6 + 3\ \text{H}_2\text{O}

$$ - Chloroformate Alkylation : The triazine intermediate reacts with hydroxymethyl chloroformate (ClCOOCH$$2$$OH) in the presence of sodium hydroxide:

$$

\text{C}3\text{H}6\text{N}6 + 3\ \text{ClCOOCH}2\text{OH} \xrightarrow{\text{NaOH}} \text{Tris(hydroxymethyl) product} + 3\ \text{NaCl} + 3\ \text{CO}2

$$

Advantages and Limitations

- Yield : 60–70%, limited by competing hydrolysis of chloroformate.

- Purity : Requires chromatographic purification to remove sodium chloride and carbonate byproducts.

- Scalability : Less industrially favorable due to multi-step synthesis and hazardous chloroformate handling.

Thionation-Assisted Functionalization

A novel method derived from thioisocyanurate syntheses involves partial thionation of isocyanuric acid followed by hydroxymethylation.

Stepwise Synthesis

- Thionation : Isocyanuric acid reacts with phosphorus pentasulfide (P$$4$$S$${10}$$) in xylenes to form 1,3,5-triazinane-2,4,6-trithione.

- Hydroxymethylation : The thionated intermediate undergoes nucleophilic substitution with formaldehyde under acidic conditions (pH 4–5).

Key Observations

- Reactivity : Thionation increases the electrophilicity of the triazine core, accelerating hydroxymethylation.

- Yield : 55–65%, with thiol byproducts complicating purification.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for the discussed synthetic routes:

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Alkaline Hydroxymethylation | Isocyanuric acid, HCHO | pH 9–10, 70–80°C | 75–85 | 90–95 | Partial substitution |

| Chloroformate Alkylation | Hexahydrotriazine, ClCOOCH₂OH | pH 12, 25°C | 60–70 | 80–85 | Byproduct removal |

| Thionation-Assisted | Isocyanuric acid, P₄S₁₀, HCHO | Xylenes, 110°C | 55–65 | 75–80 | Thiol contamination |

Reaction Optimization and Industrial Considerations

Molar Ratio Effects

Stoichiometric excess of formaldehyde (3.5:1 molar ratio relative to isocyanuric acid) maximizes trisubstitution, while lower ratios favor mono- and di-derivatives.

Temperature Control

Elevated temperatures (>80°C) promote crosslinking via condensation of hydroxymethyl groups, reducing product solubility. Optimal range: 70–75°C.

Catalytic Enhancements

Addition of tertiary amines (e.g., triethylamine) accelerates substitution kinetics by stabilizing transition states, though they may introduce basic impurities.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triazinane derivatives with various functional groups.

Scientific Research Applications

Fungicide and Herbicide:

THPTA exhibits antifungal properties, making it effective as a fungicide in agricultural practices. It helps in protecting crops from various fungal diseases.

Table: Efficacy of THPTA as a Fungicide

| Fungal Pathogen | Efficacy (%) |

|---|---|

| Fusarium spp. | 85% |

| Botrytis cinerea | 90% |

| Alternaria spp. | 80% |

Case Study:

Research conducted by agricultural scientists demonstrated that THPTA significantly reduced the incidence of Fusarium wilt in tomato plants when applied as a foliar spray .

Pharmaceutical Applications

Drug Formulation:

THPTA is explored for its potential in drug delivery systems due to its biocompatibility and ability to form complexes with various pharmaceutical compounds.

Table: Characteristics of THPTA in Drug Delivery

| Characteristic | Value |

|---|---|

| Solubility | High in polar solvents |

| Biocompatibility | Non-toxic |

| Complex Formation | With various drugs |

Case Study:

In a study published in Pharmaceutical Research, THPTA was used to enhance the solubility and bioavailability of poorly soluble drugs, resulting in improved therapeutic outcomes .

Environmental Applications

Water Treatment:

THPTA has been investigated for its role in water treatment processes. Its ability to chelate heavy metals makes it useful for removing contaminants from wastewater.

Table: Efficiency of THPTA in Heavy Metal Removal

| Heavy Metal | Removal Efficiency (%) |

|---|---|

| Lead (Pb) | 95% |

| Cadmium (Cd) | 90% |

| Mercury (Hg) | 85% |

Case Study:

An environmental study demonstrated that using THPTA in conjunction with activated carbon significantly enhanced the removal rates of heavy metals from industrial effluents .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione involves its ability to form stable complexes with various molecules. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a versatile reagent in chemical and biological systems. The triazinane ring structure provides stability and rigidity, which can enhance the compound’s effectiveness in various applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The triazinane-trione core allows for diverse functionalization. Key analogs include:

Thermal and Physical Properties

Thermal Stability :

- Tris(tetrazolylmethyl)-TAZTO : Exhibits decomposition above 250°C (TGA), suitable for high-temperature applications .

- Trithione Derivatives (e.g., 1,3,5-tris(4-bromophenyl)-trithione): Higher thermal stability due to sulfur substitution (C=S vs. C=O) .

- THM-TAZTO : Hydroxymethyl groups may lower decomposition temperatures compared to aryl or bulky substituents, though direct data is lacking.

Solubility :

Electronic and Spectral Properties

- Trithione Analogs : Show distinct UV-Vis absorption and Raman shifts (e.g., 440 cm⁻¹ for C=S) compared to oxo derivatives .

- THM-TAZTO : Likely exhibits IR bands for -OH (~3200 cm⁻¹) and C=O (~1700 cm⁻¹), similar to other triazinane-triones .

Key Comparative Insights

- Substituent Impact : Hydrophilic groups (e.g., -CH₂OH) enhance solubility and biocompatibility, while bulky or aromatic groups improve thermal stability and material applications.

- Synthetic Efficiency : Green methods (e.g., TCy-TAZTO synthesis) contrast with hazardous conditions for tetrazolyl or azido derivatives .

- Functional Versatility: Biological activity (TATT), antioxidant properties (bulky phenolics), and hydrogel formation (THM-TAZTO) highlight substituent-driven specialization.

Biological Activity

1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione, commonly referred to as THEIC (Tris(2-hydroxyethyl)isocyanurate), is a derivative of the 1,3,5-triazine family. This compound has garnered attention in various fields due to its diverse biological activities. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅N₃O₆

- Molecular Weight : 261.23 g/mol

- CAS Number : 839-90-7

The triazine core structure contributes to its biological properties by allowing various substitutions that can enhance activity against different biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,5-triazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) and HCT-116 (colon carcinoma) cell lines have been used to evaluate the antiproliferative activity of synthesized compounds. The most potent derivatives showed IC₅₀ values as low as 1.0 µM for MCF-7 and 0.98 µM for HCT-116 .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 11 | MCF-7 | 1.0 |

| Compound 11 | HCT-116 | 0.98 |

| Compound 8a-e | MCF-7 | 13.4 - 29.3 |

| Compound 7a-f | HCT-116 | 8.8 - 19.5 |

The substituents on the triazine ring significantly affect the cytotoxicity of these compounds .

The mechanism by which THEIC exerts its anticancer effects may involve:

- Inhibition of critical signaling pathways such as the mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR) pathways .

- Induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives have shown promising antimicrobial activity:

- Compounds exhibit efficacy against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Studies

- Study on Antiproliferative Effects : A study evaluated a series of triazine derivatives for their antiproliferative effects on MCF-7 and HCT-116 cell lines. The results indicated that modifications to the triazine core could enhance activity significantly .

- Mechanistic Insights : Another investigation focused on the interaction between triazine derivatives and various molecular targets in cancer cells, revealing insights into their mechanisms of action and potential pathways involved in inducing cell death .

Q & A

Basic Research Questions

Q. What are the efficient synthetic methods for 1,3,5-Tris(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione, and how can eco-friendly approaches be prioritized?

- Methodology : The compound can be synthesized via cyclocondensation of hydroxymethyl-substituted precursors under mild conditions. Evidence suggests using solvent-free or aqueous systems to reduce environmental impact. For example, a "simple and economic" protocol involving cyclohexyl derivatives was reported using minimal solvents and ambient temperatures, which avoids energy-intensive steps . Researchers should optimize reaction stoichiometry and employ green metrics (e.g., E-factor) to assess sustainability.

Q. How is X-ray crystallography utilized to determine the structural conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions. Studies deposited crystallographic data in the Cambridge Structural Database (CCDC: 1991207, 2035366), confirming a chair-like triazinane ring with hydroxymethyl groups in equatorial positions . Researchers should grow high-quality crystals via slow evaporation (e.g., acetone/water mixtures) and validate results with software like Crystal Explorer .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and substituent effects, while Fourier-Transform Infrared (FT-IR) confirms carbonyl (C=O) and hydroxyl (O-H) stretches. For example, IR peaks near 1700 cm⁻¹ correspond to trione carbonyl groups . Pair these with High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodology : DFT calculations (e.g., using Gaussian 16) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Studies correlate computed dipole moments (~5.5 Debye) with experimental polarity, explaining solubility in polar solvents . Researchers should benchmark functionals (e.g., B3LYP/6-311++G**) against crystallographic data and analyze Non-Covalent Interaction (NCI) plots for van der Waals forces .

Q. What mechanisms underlie the compound’s reported anti-HIV-1 and anticoagulant activities?

- Methodology : Molecular docking (e.g., Discovery Studio) simulates binding to HIV-1 reverse transcriptase (RT) or thrombin. Docking scores (e.g., -9.2 kcal/mol for RT) suggest competitive inhibition at catalytic sites . Validate via in vitro enzyme assays (e.g., RT inhibition IC₅₀) and correlate with substituent effects—hydroxymethyl groups enhance hydrogen bonding to residues like Lys101 .

Q. How can synthetic protocols be optimized for higher yields and regioselectivity?

- Methodology : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). Evidence highlights FeCl₃·6H₂O as a Lewis acid catalyst, improving yields from 40% to 85% in thiourea-based condensations . Monitor reaction progress via Thin-Layer Chromatography (TLC) and employ gradient recrystallization (e.g., ethanol/hexane) for purification.

Q. How do structural modifications (e.g., allyl or aryl substitutions) influence bioactivity and stability?

- Methodology : Compare derivatives (e.g., triallyl or triphenyl analogs) using structure-activity relationship (SAR) studies. For instance, triallyl derivatives exhibit enhanced thermal stability (TGA decomposition >250°C) but reduced solubility . Synthesize analogs via nucleophilic substitution and assess cytotoxicity (MTT assays) and pharmacokinetic properties (LogP, plasma protein binding) .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 40–90%) may arise from solvent purity or catalyst batch differences . Replicate protocols with controlled reagent grades and characterize intermediates via LC-MS.

- Biological Activity Variability : Discrepant IC₅₀ values for anti-HIV activity could stem from assay conditions (e.g., cell line differences). Standardize protocols (e.g., MT-4 cells for HIV-1 RT) and include positive controls (e.g., zidovudine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.